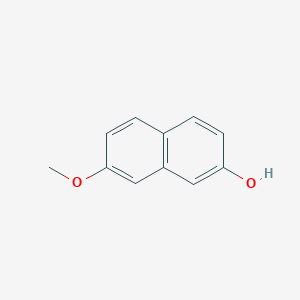

7-Methoxy-2-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFNRIIETORURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357408 | |

| Record name | 7-Methoxy-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5060-82-2 | |

| Record name | 7-Methoxy-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-naphthol from 2,7-dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-2-naphthol from 2,7-dihydroxynaphthalene (B41206). It includes a detailed experimental protocol, quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including derivatives with potential pharmacological activities. Its synthesis from the readily available 2,7-dihydroxynaphthalene via selective mono-methylation is a key process. This guide details a common and effective method for this transformation, providing the necessary information for its replication and optimization in a laboratory setting.

Synthetic Pathway and Mechanism

The synthesis of this compound from 2,7-dihydroxynaphthalene is typically achieved through a Williamson ether synthesis. In this reaction, a phenoxide ion, generated by deprotonating one of the hydroxyl groups of 2,7-dihydroxynaphthalene with a base, acts as a nucleophile and attacks an electrophilic methylating agent, such as dimethyl sulfate (B86663). The selectivity for mono-methylation can be controlled by careful stoichiometry of the reagents.

Caption: Synthetic pathway for this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound from 2,7-dihydroxynaphthalene.

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Role |

| 2,7-dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 500 | 3.12 | Starting Material |

| Dimethyl sulfate | (CH₃)₂SO₄ | 126.13 | - | 5.3 (0.5 mL) | Methylating Agent |

| Potassium carbonate | K₂CO₃ | 138.21 | 731 | 5.3 | Base |

| Acetonitrile (B52724) | CH₃CN | 41.05 | 10 mL | - | Solvent |

Table 2: Reaction Conditions and Product Characteristics

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 82°C for Acetonitrile) |

| Reaction Time | 1 hour |

| Reported Yield | Up to 99% * |

| Product Molecular Formula | C₁₁H₁₀O₂ |

| Product Molar Mass ( g/mol ) | 174.20 |

| Product Melting Point | 116-119 °C |

*Note: The yield for the direct selective mono-methylation of 2,7-dihydroxynaphthalene is not widely reported. However, a similar reaction, the O-dimethylation of 1,6-dihydroxynaphthalene (B165171) using dimethyl sulfate, has been reported with a yield of up to 99%. This suggests that a high yield is achievable for the described synthesis under optimized conditions.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

2,7-dihydroxynaphthalene

-

Dimethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (B1210297)

-

Hexane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,7-dihydroxynaphthalene (500 mg, 3.12 mmol), potassium carbonate (731 mg, 5.3 mmol), and acetonitrile (10 mL).

-

Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (0.5 mL, 5.3 mmol) at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile by rotary evaporation.

-

Extraction: To the residue, add water and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (15:1) mixture as the eluent to afford pure this compound.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Context: Relevance in Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, its derivatives, particularly benzo[f]chromenes, have shown significant biological activity, notably in the context of cancer. These derivatives have been identified as potential anticancer agents that can modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the prominent targets for these derivatives is the c-Src kinase , a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers. Inhibition of c-Src can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, metabolism, and survival. The diagram below illustrates a plausible signaling pathway that could be targeted by derivatives of this compound.

Caption: Potential signaling pathway targeted by this compound derivatives.

Disclaimer: The depicted signaling pathway is based on the reported activities of derivatives of this compound, such as benzo[f]chromenes. The direct effect of this compound on this pathway requires further investigation.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from 2,7-dihydroxynaphthalene. The provided quantitative data and workflow diagrams offer a clear roadmap for researchers. Furthermore, the exploration of the biological context of its derivatives highlights the potential of this scaffold in drug discovery, particularly in the development of novel anticancer agents targeting critical signaling pathways. Further research into the direct biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

physicochemical properties of 7-Methoxy-2-naphthol

An In-depth Technical Guide on the Physicochemical Properties of 7-Methoxy-2-naphthol

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations to illustrate experimental workflows and structural relationships.

Core Physicochemical Properties

This compound is an organic compound with a naphthol structure substituted with a methoxy (B1213986) group.[1] Its chemical and physical characteristics are crucial for its application in chemical synthesis and potential biological activities.[1]

Quantitative Data Summary

The fundamental are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [2][3][4][5][6][7] |

| Molecular Weight | 174.20 g/mol | [2][4][5][6] |

| Melting Point | 116-119 °C | [2][3][5] |

| Boiling Point (Predicted) | 336.7 ± 15.0 °C | [5] |

| pKa (Predicted) | 9.45 ± 0.40 | [5] |

| logP (XLogP3) | 3.1 | [4] |

| Appearance | White to off-white or brown crystalline powder/chunks | [3][8] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

| CAS Number | 5060-82-2 | [2][3][5][6][9][7] |

Experimental Protocols

The following sections detail the methodologies for determining the key .

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Vernier Melt Station or a similar calibrated device.[10]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[10]

-

Replicates: The measurement is typically repeated two to three times to ensure accuracy and reproducibility.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.[10]

-

Sample and Heating: The this compound is placed in the round-bottom flask. The liquid is heated to boiling.[10]

-

Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the temperature of the vapor distilling into the condenser is accurately measured.[10]

-

Data Recording: The temperature is recorded when it stabilizes during the distillation of the vapor. This stable temperature is the boiling point.[10]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents, including water and various organic solvents (e.g., ethanol, ether), are used.

-

Sample Preparation: A known excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient is a measure of the ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium. It is a key indicator of a substance's hydrophobicity and potential for bioaccumulation.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Dissolution: A small, known amount of this compound is dissolved in the aqueous or octanolic phase.

-

Partitioning: The two phases are mixed in a sealed flask and agitated until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Measurement: The concentration of this compound in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Visualizations

The following diagrams illustrate the experimental workflow for physicochemical characterization and the structural basis for the properties of this compound.

References

- 1. Buy this compound | 5060-82-2 [smolecule.com]

- 2. This compound 98 5060-82-2 [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C11H10O2 | CID 853173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 5060-82-2 [chemicalbook.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

Unveiling the Bioactive Potential: A Technical Guide to 7-Methoxy-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-naphthol, a methoxy-substituted derivative of 2-naphthol, represents a core structural motif in a variety of biologically active compounds. While direct and extensive research on the bioactivities of this compound itself is emerging, the growing body of evidence surrounding its derivatives highlights its significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the reported biological activities of compounds structurally related to this compound, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This document aims to serve as a valuable resource for researchers by presenting available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Anticancer Activity

Derivatives of the 7-methoxy-naphthalene scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.

Quantitative Cytotoxicity Data

The cytotoxic potential of various naphthol and methoxy-naphthalene derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not extensively reported, data for closely related compounds provide valuable insights into the potential efficacy of this structural class.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Naphthoquinone-naphthol derivatives | HCT116 (Colon) | 1.18 - 5.27 | [1] |

| PC9 (Lung) | 0.57 - 6.98 | [1] | |

| A549 (Lung) | 2.25 - 5.88 | [1] | |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 13.26 - 66.19 (72h) | [2] |

| HT-29 (Colon) | 11.55 - 111.5 (72h) | [2] | |

| 2-Acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | CCRF-CEM (Leukemia) | 0.57 | [3] |

| HepG2 (Hepatocellular) | 0.79 | [3] | |

| U87MG.ΔEGFR (Glioblastoma) | 0.96 | [3] | |

| MDA-MB-231/BCRP (Breast) | 3.26 | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of naphthol derivatives. A key pathway is the EGFR/PI3K/Akt signaling cascade, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance. Inhibition of this pathway can lead to the induction of apoptosis.

Antioxidant Activity

Phenolic compounds, including naphthols, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The methoxy (B1213986) group can modulate this activity.

Quantitative Antioxidant Data

The antioxidant capacity of naphthol derivatives has been evaluated using various assays, with results often expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

| Assay | Compound Class | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 1-Naphthol derivatives | Varies with substitution | [4] |

| ABTS Radical Scavenging | 1-Naphthol derivatives | Varies with substitution | [4] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH (typically 0.1 mM).

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS (7 mM) with potassium persulfate (2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Reaction Mixture: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. The test compound is then added to the diluted ABTS•+ solution.

-

Absorbance Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition of absorbance is calculated to determine the antioxidant activity.

Anti-inflammatory Activity

Methoxyphenolic compounds have been recognized for their anti-inflammatory properties. Derivatives of 2-methoxynaphthalene (B124790) have been synthesized and evaluated for their ability to reduce inflammation.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve.

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity can also be assessed by measuring the inhibition of COX enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators. This is typically done using commercially available assay kits.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of various inflammatory mediators, including iNOS (inducible nitric oxide synthase) and COX-2.

Antimicrobial Activity

A novel compound sharing the 7-methoxy-naphthalene core, 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[5]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one | 0.5 - 1.0 | [5] |

| Klebsiella pneumoniae | 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one | 0.5 - 1.0 | [5] |

| Candida albicans | 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one | 0.5 | [5] |

| Methicillin-resistant S. aureus (MRSA) | 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one | 1.0 | [5] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, purification and characterization of novel antimicrobial compound 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one from Penicillium sp. and its cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Substituted Naphthols: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant potential of substituted naphthols, targeting researchers, scientists, and drug development professionals. It delves into the structure-activity relationships that govern their antioxidant efficacy, presents quantitative data from various antioxidant assays, details experimental protocols, and visualizes key pathways and workflows.

Introduction: Naphthols as Potent Antioxidants

Naphthols, bicyclic aromatic compounds consisting of a naphthalene (B1677914) ring fused to a hydroxyl group, have garnered significant interest for their antioxidant properties. Their ability to scavenge free radicals and chelate pro-oxidant metal ions makes them promising candidates for the development of novel therapeutic agents to combat oxidative stress-related pathologies. The antioxidant capacity of the naphthol scaffold can be significantly modulated by the introduction of various substituents at different positions on the aromatic rings. Understanding the influence of these substituents is crucial for the rational design of potent naphthol-based antioxidants.

Structure-Activity Relationship of Substituted Naphthols

The antioxidant activity of substituted naphthols is intricately linked to their molecular structure. Key structural features that dictate their radical scavenging and reducing capabilities include the position of the hydroxyl group, the electronic nature of the substituents, and the potential for intramolecular hydrogen bonding.

-

Position of the Hydroxyl Group: The position of the hydroxyl group on the naphthalene ring influences the stability of the resulting phenoxyl radical.

-

Nature of Substituents: Electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) groups generally enhance antioxidant activity by increasing the electron density on the aromatic ring, which facilitates hydrogen or electron donation to free radicals.[1][2] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or carboxyl (-COOH) groups tend to decrease antioxidant activity.

-

Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups on the naphthol skeleton generally correlates with higher antioxidant activity.[1] The relative positioning of these hydroxyl groups is also critical. An ortho or para arrangement of two hydroxyl groups can significantly enhance antioxidant capacity due to the formation of stable intramolecular hydrogen bonds and the potential to form stable quinone structures upon oxidation.[2][3]

-

Intramolecular Hydrogen Bonding: The presence of substituents that can form intramolecular hydrogen bonds with the phenolic hydroxyl group can increase the stability of the parent molecule and the resulting radical, thereby enhancing antioxidant activity.[4]

-

Steric Hindrance: Bulky substituents near the hydroxyl group can create steric hindrance, which may impede the interaction with free radicals and consequently reduce antioxidant activity.

Quantitative Antioxidant Activity Data

The antioxidant potential of substituted naphthols is commonly evaluated using various in vitro assays. The following tables summarize the quantitative data from key studies, providing a comparative overview of the efficacy of different derivatives. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Substituted Naphthol Derivatives

| Compound | Substituent(s) | IC50 (µM) | Reference |

| Naphthalene-based Chalcone 5 | - | 178 | [5] |

| Naphthalene-based Chalcone 10 | - | 177 | [5] |

| Naphthalene-based Chalcone 2 | - | 288 | [5] |

| Naphthalene-based Chalcone 12 | - | 291 | [5] |

| Naphthalene-based Chalcone 13 | - | 287 | [5] |

| Naphthalene-based Chalcone 14 | - | 286 | [5] |

| Naphthalene-based Chalcone 15 | - | 271 | [5] |

| Naphthalene-based Chalcone 16 | - | 266 | [5] |

| Ascorbic Acid (Standard) | - | 148 | [5] |

Note: The specific substitutions for the naphthalene-based chalcones were not detailed in the provided search results but are presented here to illustrate the type of data available.

Further search is required to populate tables for ABTS and FRAP assays with specific substituted naphthol data.

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate the antioxidant potential of substituted naphthols are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the compound.

Reagents and Preparation:

-

DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and protected from light. The working solution is typically diluted to achieve an absorbance of approximately 1.0 at 517 nm.

-

Test Compounds: Dissolve the substituted naphthol derivatives in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Standard: A standard antioxidant, such as ascorbic acid, Trolox, or butylated hydroxytoluene (BHT), is used as a positive control.

Procedure:

-

Add a specific volume of the test compound solution at various concentrations to a cuvette or a 96-well plate.

-

Add the DPPH working solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.

-

A blank containing the solvent and DPPH solution is also measured.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Reagents and Preparation:

-

ABTS Stock Solution: Prepare a solution of ABTS in water.

-

Potassium Persulfate Solution: Prepare a solution of potassium persulfate in water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. Dilute the resulting blue-green solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Test Compounds and Standard: Prepare as described for the DPPH assay.

Procedure:

-

Add a small volume of the test compound solution at various concentrations to a cuvette or 96-well plate.

-

Add the ABTS•+ working solution and mix thoroughly.

-

Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).[5]

-

Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidant.[7]

Reagents and Preparation:

-

Acetate (B1210297) Buffer: 300 mM, pH 3.6.

-

TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution: 20 mM in water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.[7]

-

Test Compounds and Standard: Prepare as described for the other assays. A solution of FeSO₄ or Trolox is often used to create a standard curve.

Procedure:

-

Add the FRAP reagent to a cuvette or 96-well plate.

-

Add the test compound solution and mix.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[7]

-

Measure the absorbance at 593 nm.

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox). The results are often expressed as FRAP values (in µM Fe(II) equivalents).

Visualizing Mechanisms and Workflows

Cellular Antioxidant Mechanism: The Nrf2-ARE Signaling Pathway

Substituted naphthols, like other phenolic antioxidants, may exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[8] This pathway is a primary cellular defense mechanism against oxidative stress.[9][10]

Caption: Nrf2-ARE signaling pathway activation by substituted naphthols.

Experimental Workflow for Antioxidant Potential Assessment

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of the antioxidant potential of novel substituted naphthols.

Caption: Workflow for assessing the antioxidant potential of naphthols.

Logical Relationship: Structure-Activity of Naphthol Antioxidants

This diagram illustrates the key structural features of substituted naphthols that influence their antioxidant activity.

Caption: Key structural determinants of naphthol antioxidant activity.

Conclusion and Future Directions

Substituted naphthols represent a versatile class of compounds with significant antioxidant potential. The strategic modification of the naphthol scaffold with various functional groups allows for the fine-tuning of their antioxidant properties. The data and protocols presented in this guide provide a solid foundation for researchers engaged in the discovery and development of novel naphthol-based antioxidants. Future research should focus on expanding the library of synthesized derivatives, conducting comprehensive in vivo studies to validate the in vitro findings, and exploring the detailed molecular mechanisms underlying their antioxidant and cytoprotective effects. A deeper understanding of their pharmacokinetics and safety profiles will be essential for their translation into clinical applications.

References

- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Scavenging of DPPH, Galvinoxyl and ABTS Radicals by Imine Analogs of Resveratrol | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the Structural Requirements of Non-electrophilic Naphthalene-Based Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Crystal Structure of 7-Methoxy-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 7-Methoxy-2-naphthol, a key intermediate in the synthesis of various organic compounds. The document details the crystallographic parameters, experimental protocols for its synthesis and crystallization, and an analysis of its solid-state structure, with a focus on the non-covalent interactions that govern its molecular packing.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P 1 21/c 1.[1] The key crystallographic data are summarized in the table below for clear and easy comparison.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 17.662(3) Å |

| b | 5.9287(7) Å |

| c | 8.4003(10) Å |

| α | 90° |

| β | 99.857(13)° |

| γ | 90° |

| Volume | 866.5(2) ų |

| Z | 4 |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the selective methylation of 2,7-dihydroxynaphthalene (B41206).[2][3]

Materials:

-

2,7-dihydroxynaphthalene

-

Dimethyl sulfate (B86663)

-

Potassium carbonate

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous magnesium sulfate

-

Water

-

Brine

Procedure:

-

A mixture of 2,7-dihydroxynaphthalene (1 equivalent), dimethyl sulfate (2 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is refluxed for approximately one hour.[2]

-

Upon completion of the reaction, the solvent is removed by evaporation.[2]

-

The resulting residue is poured into water and extracted with ethyl acetate.[2]

-

The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.[2]

-

The solvent is concentrated under vacuum to yield the crude product.[2]

-

Purification of the crude product is achieved by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (15:1) mixture as the eluent to afford pure this compound.[2]

Single Crystal Growth

While the original crystallographic study by Prince et al. does not provide a detailed crystallization protocol, single crystals of naphthol derivatives suitable for X-ray diffraction are typically obtained through slow evaporation or cooling from a suitable solvent or solvent mixture.

General Recrystallization Procedure:

-

Dissolve the purified this compound in a minimum amount of a hot solvent. Suitable solvents for naphthol derivatives include ethanol, cyclohexane, or a mixed solvent system like ethanol/water.[4][5][6]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.

Structural Analysis

The crystal structure of this compound reveals a molecular packing that is not governed by classical O-H···O hydrogen bonds, which are often observed in phenolic compounds. Instead, the supramolecular assembly is directed by weaker O-H···π and C-H···π interactions.[7][8] This is in contrast to its isomer, 4-methoxy-1-naphthol, which forms chains through O-H···O hydrogen bonds and π-π stacking.[7]

In the crystal lattice of this compound, the hydroxyl group acts as a hydrogen bond donor, interacting with the π-system of the naphthalene (B1677914) ring of an adjacent molecule. Additionally, C-H bonds from the naphthalene ring and the methoxy (B1213986) group can act as weak hydrogen bond donors to the π-system of neighboring molecules. These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal packing, forming sheets of molecules.[7][8] The methoxy group, through its participation in C-H···π interactions, can influence the overall crystal packing and the orientation of the aromatic units.[9]

Significance in Drug Discovery and Development

Naphthalene derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[3] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is used in the preparation of novel 1H-benzo[f]chromene derivatives, a class of heterocyclic compounds with potential biological activities. The naphthalene scaffold itself is considered a "privileged structure" for its ability to interact with a wide range of biological targets. The specific substitution pattern of the methoxy and hydroxyl groups on the naphthalene ring of this compound provides opportunities for further chemical modifications to develop new therapeutic agents.

References

- 1. This compound | C11H10O2 | CID 853173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Naphthalenol, 7-methoxy-5-methyl- | 143814-46-4 | Benchchem [benchchem.com]

- 4. US3316310A - Purification of naphthol - Google Patents [patents.google.com]

- 5. DE2527374C2 - Process for the purification of β-naphthol - Google Patents [patents.google.com]

- 6. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]

- 7. 4-Methoxy-1-naphthol: chains formed by O-H...O hydrogen bonds and pi-pi stacking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into methyl- or methoxy-substituted 1-(α-aminobenzyl)-2-naphthol structures: the role of C-H...π interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 7-Methoxy-2-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like 7-Methoxy-2-naphthol is a critical physicochemical property that dictates its viability in various stages of drug development and manufacturing. It influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on providing a robust experimental framework for researchers to determine and report the solubility of this compound. The guide details established methodologies, presents a structured format for data reporting, and includes a visual representation of the experimental workflow to promote standardized and comparable results across different laboratories.

Introduction

This compound (C₁₁H₁₀O₂) is a naphthol derivative characterized by a methoxy (B1213986) group at the 7-position of the naphthalene (B1677914) ring. This substitution pattern influences its electronic properties and, consequently, its interactions with various solvents. While it is generally known to be a white to light yellow crystalline solid that is soluble in organic solvents like ethanol (B145695) and ether, there is a significant gap in the scientific literature regarding specific, quantitative solubility data.[1] Understanding the precise solubility in a range of organic solvents is crucial for:

-

Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification (e.g., crystallization), and preventing precipitation issues.

-

Formulation Science: Developing stable and effective drug formulations, including solutions, suspensions, and emulsions.

-

Analytical Chemistry: Preparing solutions of known concentrations for analysis and quality control.

This guide aims to bridge the existing knowledge gap by providing a detailed protocol for the systematic determination of the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 116-119 °C |

| CAS Number | 5060-82-2 |

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents at 25°C (77°F)

| Organic Solvent | Molarity (mol/L) | Solubility ( g/100 mL) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Diethyl Ether | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| n-Hexane | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[2] This method involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is achieved. The concentration of the solute in the saturated solution is then measured.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to achieve a stable concentration.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Centrifugation can be used to facilitate this separation.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles, which would lead to an overestimation of solubility.

-

Gravimetric Analysis (Optional): Weigh the filtered solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Weigh the remaining solid to determine the mass of dissolved this compound.

-

Quantitative Analysis (Recommended): Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Concentration Determination: Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mol/L or g/100 mL) based on the determined concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Caption: HPLC-Based Quantification Pathway.

Conclusion

While this compound is an important compound in synthetic and medicinal chemistry, there is a clear deficiency of quantitative solubility data in the public domain. This technical guide provides a standardized and detailed experimental protocol based on the reliable shake-flask method to enable researchers to generate high-quality, reproducible solubility data. The adoption of this standardized approach will facilitate the comparison of data across different laboratories and contribute to a more comprehensive understanding of the physicochemical properties of this compound, ultimately aiding in its effective application in research and development.

References

Preliminary Cytotoxicity Screening of 7-Methoxy-2-naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-naphthol, a naphthalene (B1677914) derivative, belongs to a class of compounds that has garnered interest in medicinal chemistry due to the established cytotoxic and anti-cancer properties of related naphthoquinone and naphthol structures. While direct and extensive preliminary cytotoxicity data for this compound is not abundant in publicly available literature, this technical guide outlines a comprehensive approach to its in vitro cytotoxicity screening. This document provides detailed experimental protocols for key assays, data presentation frameworks, and visual representations of experimental workflows and potential signaling pathways, leveraging findings from structurally similar compounds to inform the experimental design and potential mechanisms of action.

Introduction

Naphthol and its derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The inclusion of a methoxy (B1213986) group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets and thereby its cytotoxic potency. Preliminary cytotoxicity screening is a critical first step in the evaluation of any compound for its potential as a therapeutic agent. This guide provides the foundational methodologies for conducting such a screen for this compound.

Data Presentation: A Framework for Reporting Cytotoxicity

Effective data presentation is crucial for the clear communication and interpretation of experimental results. All quantitative data from cytotoxicity assays should be summarized in structured tables. Below is a template for presenting IC50 values, the concentration of a drug that is required for 50% inhibition in vitro, which is a standard measure of a compound's potency.

Table 1: Cytotoxicity of this compound and Related Compounds against Human Cancer Cell Lines

| Compound | Cell Line | Assay Duration (h) | IC50 (µM) | Reference |

| This compound | e.g., MCF-7 | e.g., 72 | Data to be determined | - |

| This compound | e.g., A549 | e.g., 72 | Data to be determined | - |

| This compound | e.g., HepG2 | e.g., 72 | Data to be determined | - |

| Example: 7-methoxy-1-tetralone | HepG2 | 48 | ~250 | [1] |

| Example: Naphthoquinone-naphthol derivative (Compound 13) | HCT116 | 72 | 1.18 ± 0.09 | [2] |

| Example: Naphthoquinone-naphthol derivative (Compound 13) | PC9 | 72 | 0.57 ± 0.16 | [2] |

| Example: Naphthoquinone-naphthol derivative (Compound 13) | A549 | 72 | 2.25 ± 0.27 | [2] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).

Materials:

-

Human cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture supernatant (to include any floating apoptotic cells). Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

Experimental Workflow

Potential Signaling Pathway

Based on studies of related compounds like 7-methoxy-1-tetralone, a potential mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

Conclusion

This technical guide provides a robust framework for conducting the preliminary cytotoxicity screening of this compound. By following the detailed experimental protocols and utilizing the proposed data presentation and visualization formats, researchers can generate high-quality, reproducible data. While direct cytotoxicity data for this compound is currently limited, the methodologies outlined herein, informed by studies on structurally related compounds, will enable a thorough investigation of its potential as a cytotoxic agent and provide a solid foundation for further preclinical development.

References

- 1. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

7-Methoxy-2-naphthol: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-naphthol is a key aromatic building block widely utilized in the synthesis of a diverse array of complex molecules, particularly in the field of medicinal chemistry.[1][2] Its naphthalene (B1677914) core, functionalized with hydroxyl and methoxy (B1213986) groups, provides strategic points for chemical modification, making it an ideal starting material for constructing compounds with significant biological activity.[3] This technical guide explores the role of this compound as a precursor, focusing on its application in the synthesis of prominent Selective Estrogen Receptor Modulators (SERMs) like Nafoxidine and Lasofoxifene, as well as other novel compounds with therapeutic potential. We will provide detailed experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways.

Physicochemical Properties of this compound

A foundational understanding of the precursor's properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 5060-82-2 | [4][5] |

| Molecular Formula | C₁₁H₁₀O₂ | [4][6] |

| Molecular Weight | 174.20 g/mol | [4][5] |

| Appearance | White to light yellow or brown solid | [1][2] |

| Melting Point | 116-119 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |

Case Study 1: Synthesis of Nafoxidine and Lasofoxifene

This compound is a critical precursor for the synthesis of third-generation SERMs, such as Lasofoxifene, which is noted for its high binding affinity to estrogen receptors (ERα and ERβ).[7] These compounds are pivotal in the treatment of osteoporosis and have shown promise in treating endocrine-resistant ER+ breast cancer.[7][8] The synthesis often proceeds through a common dihydronaphthalene intermediate, which can be converted to either Nafoxidine or Lasofoxifene.[9]

Synthetic Workflow and Key Reactions

The total synthesis of these SERMs involves several key transformations, including multi-component coupling reactions, dehydroiodination, etherification to introduce the characteristic side chain, and final demethylation/hydrogenation steps.[9] A generalized workflow is presented below.

Caption: Synthetic workflow from precursors to Nafoxidine and Lasofoxifene.

Experimental Protocols

The following protocols are adapted from published synthetic routes.[9]

1. Synthesis of the Common Precursor (14):

-

Reaction: Dehydroiodination of the iodide intermediate (8).

-

Procedure: To a solution of potassium tert-butoxide (t-BuOK, 4.0 equiv.) in degassed dimethyl sulfoxide (B87167) (DMSO) at room temperature, add a solution of the iodide intermediate (8, 1.0 equiv.) in DMSO. Heat the reaction mixture to 90 °C and stir for 1 hour. After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride at 0 °C. Extract the mixture with diethyl ether, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.

-

Yield: Approximately 89%.[9]

2. Synthesis of Nafoxidine (2) from Precursor (14):

-

Reaction: Williamson ether synthesis to introduce the pyrrolidine (B122466) side chain.

-

Procedure: To a solution of the alcohol precursor (14, 1.0 equiv.) in dimethylformamide (DMF) at room temperature, add sodium hydride (NaH, 3.5 equiv., 60% dispersion in mineral oil). Stir the mixture for 20 minutes. Add 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride (2.0 equiv.) to the reaction mixture. Heat to 50 °C and stir for 11 hours. After cooling to 0 °C, add saturated aqueous sodium bicarbonate. Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield Nafoxidine.

-

Yield: Approximately 82%.[9]

3. Synthesis of Lasofoxifene (1):

-

Step A: Hydrogenation: Convert the dihydronaphthalene ring of the Nafoxidine precursor to a tetrahydronaphthalene. The methoxy-protected intermediate (15) is subjected to hydrogenation (H₂, 2.5 atm) with a Palladium hydroxide (B78521) on carbon catalyst (Pd(OH)₂/C) in ethanol at 50 °C for 22 hours. Yield: 70%.[9]

-

Step B: Demethylation: To a solution of the resulting methyl ether (1.0 equiv.) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C, slowly add boron tribromide (BBr₃, 5.0 equiv., 1.0 M in CH₂Cl₂). Stir the reaction mixture for 1 hour at -23 °C and then 2 hours at 0 °C. Quench with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, wash with brine, and dry over sodium sulfate to yield Lasofoxifene.[9]

-

Yield: Approximately 76%.[9]

Quantitative Data Summary

| Compound | Starting Material | Key Reagents | Yield (%) |

| Common Precursor (14) | Iodide Intermediate (8) | t-BuOK, DMSO | 89%[9] |

| Nafoxidine Precursor | Common Precursor (14) | 1-(2-chloroethyl)pyrrolidine HCl, NaH | 82%[9] |

| Lasofoxifene Precursor | Nafoxidine Precursor | H₂, Pd(OH)₂/C | 70%[9] |

| Lasofoxifene (1) | Lasofoxifene Precursor | BBr₃ | 76%[9] |

Case Study 2: Synthesis of Benzo[f]chromene Derivatives

This compound also serves as a reactant for multi-component reactions to create novel heterocyclic compounds. A notable example is the synthesis of 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles, which have demonstrated significant cytotoxic activity against various human cancer cell lines.[]

Synthetic Workflow

This synthesis is an efficient one-pot, three-component reaction.

Caption: One-pot synthesis of bioactive benzo[f]chromene derivatives.

Experimental Protocol

This protocol is based on a reported microwave-assisted synthesis.[][11]

-

Reaction: Three-component condensation.

-

Procedure: In a suitable vessel, combine this compound (1.0 equiv.), an appropriate aromatic aldehyde (1.0 equiv.), and malononitrile (1.0 equiv.) in an ethanolic piperidine solution.[11] Subject the mixture to microwave irradiation. Upon completion of the reaction (monitored by TLC), cool the mixture. The resulting product can often be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

-

Note: Specific microwave power and reaction times will vary depending on the substrates and equipment used.

Biological Activity and Signaling

Certain derivatives from this synthesis, particularly those with dichloro-substitutions on the pendant phenyl ring, have shown potent cytotoxicity towards cancer cell lines like MDA-MB-231.[] The mechanism of action involves the dissipation of the mitochondrial transmembrane potential and the activation of caspases 3/7, key executioners of apoptosis.[]

Caption: Apoptotic pathway initiated by benzo[f]chromene derivatives.

Conclusion

This compound is a demonstrably valuable and versatile precursor in synthetic organic and medicinal chemistry. Its utility is highlighted in the efficient construction of complex and potent therapeutic agents, from established drugs like Lasofoxifene to novel anticancer compounds. The functional handles on its naphthol scaffold allow for diverse chemical transformations, enabling the generation of compound libraries for drug discovery. The synthetic routes detailed herein showcase its importance, providing researchers with a solid foundation for developing new chemical entities with tailored biological activities. Future investigations will undoubtedly continue to leverage this precursor to explore new therapeutic frontiers.

References

- 1. Buy this compound | 5060-82-2 [smolecule.com]

- 2. This compound | 5060-82-2 [chemicalbook.com]

- 3. 2-Naphthalenol, 7-methoxy-5-methyl- | 143814-46-4 | Benchchem [benchchem.com]

- 4. This compound | C11H10O2 | CID 853173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 5060-82-2 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-benzo[f]chromene Derivatives Using 7-Methoxy-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 1H-benzo[f]chromene derivatives utilizing 7-Methoxy-2-naphthol as a key starting material. The synthesized compounds have shown significant potential as anti-proliferative agents, making this synthetic route of high interest for cancer research and drug development.

Introduction

1H-benzo[f]chromene derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] A prevalent and efficient method for the synthesis of these scaffolds is a one-pot, three-component reaction involving an aromatic aldehyde, a methylene-active compound (such as malononitrile), and a naphthol derivative.[2] This document focuses on the specific application of this compound in this reaction to yield 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles, which have been investigated for their cytotoxic effects against various cancer cell lines.[3][4][5][6] Modern green chemistry approaches, such as microwave and ultrasonic irradiation, have been successfully employed to improve reaction times and yields.[1][3][5][7]

Synthesis Workflow

The general synthetic workflow for the preparation of 1H-benzo[f]chromene derivatives from this compound is a straightforward three-component condensation reaction. The process involves the reaction of this compound, an appropriate aromatic aldehyde, and malononitrile (B47326) in the presence of a basic catalyst, typically piperidine (B6355638), in an ethanol (B145695) solution.[5][6] This reaction can be efficiently carried out using microwave or ultrasonic irradiation.[1][5][7]

Caption: General workflow for the one-pot synthesis of 1H-benzo[f]chromene derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles

This protocol is adapted from several sources employing microwave irradiation for the synthesis of 1H-benzo[f]chromene derivatives.[5][6][8]

Materials:

-

This compound (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Malononitrile (1 equivalent)

-

Piperidine (catalytic amount, e.g., 0.5 mL for a 0.01 mol scale reaction)

-

Ethanol (25-30 mL for a 0.01 mol scale reaction)

Equipment:

-

Microwave reactor

-

Reaction vessel appropriate for the microwave reactor

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a microwave reaction vessel, combine this compound (0.01 mol), the desired aromatic aldehyde (0.01 mol), and malononitrile (0.01 mol).

-

Add ethanol (30 mL) and piperidine (0.5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 140°C for 2-5 minutes.[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitrile.

Protocol 2: Ultrasonic-Assisted Synthesis of 3-Amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles

This protocol utilizes ultrasonic irradiation as an alternative energy source for the synthesis.[1][7]

Materials:

-

This compound (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Malononitrile (1 equivalent)

-

Piperidine (catalytic amount)

-

Ethanol

Equipment:

-

Ultrasonic bath or probe sonicator

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

In a reaction flask, dissolve this compound (0.01 mol), the selected aromatic aldehyde (0.01 mol), and malononitrile (0.01 mol) in ethanol (30 mL).

-

Add a catalytic amount of piperidine (0.5 mL).

-

Place the reaction flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

-

Irradiate the mixture with ultrasound at room temperature.[7] Monitor the reaction progress using TLC.

-

Upon completion, the solid product that precipitates is collected by filtration.

-

Wash the collected solid with methanol.

-

Purify the product by recrystallization from ethanol.

Quantitative Data Summary

The following tables summarize the reported yields and cytotoxic activities of representative 1H-benzo[f]chromene derivatives synthesized from this compound.

Table 1: Synthesis and Physical Properties of Selected 1H-benzo[f]chromene Derivatives

| Compound | Ar-substituent | Yield (%) | Melting Point (°C) | Reference |

| 6a | Phenyl | 84 | 237-238 | [5] |

| 4b | 2-Chlorophenyl | 90 | 266-267 | [7] |

| 6d | 4-Bromophenyl | 88 | 261-262 | [5] |

| 4f | 4-Iodophenyl | 89 | 227-228 | [6] |

| 4q | 3,4-Dichlorophenyl | 90 | 255-256 | [7] |

Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Selected 1H-benzo[f]chromene Derivatives

| Compound | Ar-substituent | MCF-7 | HCT-116 | HepG-2 | Reference |

| 4d | 4-Chlorophenyl | 0.2 | 2.9 | >50 | [7] |

| 4g | 4-Fluorophenyl | 1.3 | 2.1 | 1.5 | [7] |

| 4i | 4-Bromophenyl | 0.5 | 2.3 | >50 | [7] |

| 4n | 2,5-Dichlorophenyl | 0.4 | 1.3 | >50 | [7] |

| 4q | 3,4-Dichlorophenyl | 0.6 | 1.8 | 4.9 | [7] |

Mechanism of Action and Biological Signaling

Several synthesized 1H-benzo[f]chromene derivatives have been shown to exert their anti-proliferative effects through the induction of apoptosis.[1][5] Some compounds have been identified as inhibitors of c-Src kinase and P-glycoprotein, suggesting multiple potential mechanisms for their anticancer activity.[1][5] The induction of apoptosis is often mediated through the activation of caspases, key executioner proteins in the apoptotic cascade.

References

- 1. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fardapaper.ir [fardapaper.ir]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

Application of 2-Methoxyestradiol in Prostate Cancer Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction